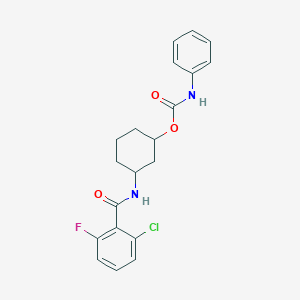
3-(2-Chloro-6-fluorobenzamido)cyclohexyl phenylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chloro-6-fluorobenzamido)cyclohexyl phenylcarbamate, commonly known as CCPC, is a chemical compound. It contains 49 bonds in total, including 29 non-H bonds, 14 multiple bonds, 5 rotatable bonds, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 secondary amide (aromatic), and 1 (thio-) carbamate (aromatic) .
Synthesis Analysis
The synthesis of CCPC could potentially involve the use of 2-Chloro-6-fluorobenzoic acid and 2-Chloro-6-fluorobenzamide , but the exact synthesis process is not available in the search results.Molecular Structure Analysis
The molecule consists of 20 Hydrogen atoms, 20 Carbon atoms, 2 Nitrogen atoms, 3 Oxygen atoms, 1 Fluorine atom, and 1 Chlorine atom . The molecular formula is C20H20ClFN2O3.科学的研究の応用
Chiral Stationary Phases for Chromatography
Cyclohexylcarbamates of cellulose and amylose have been prepared and evaluated for their resolving abilities as chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC). These compounds have shown high resolving abilities comparable to popular CSPs, indicating their potential as effective materials for chiral separation in analytical and preparative chromatography. The absence of a phenyl group enhances their utility in TLC due to the ease of detection by UV radiation, suggesting that similar compounds could be explored for chromatographic applications (Kubota, Yamamoto, & Okamoto, 2000).
Prodrug Forms for Drug Delivery
Phenyl carbamate esters derived from N-substituted 2-aminobenzamides have been studied as prodrug forms aimed at protecting phenolic drugs against first-pass metabolism. These carbamates showed a specific base-catalyzed cyclization in neutral and alkaline solutions, releasing the parent phenol, which suggests their utility in creating prodrug systems for improved drug delivery and stability. This principle of non-enzymatic but pH-dependent conversion may offer a novel approach to enhance the bioavailability of drugs susceptible to first-pass metabolism (Thomsen & Bundgaard, 1993).
Synthesis of Labelled Compounds
The synthesis of labelled compounds, such as tritium and carbon-14 labeled glyburide, demonstrates the utility of carbamates in creating isotopically labeled molecules for research and diagnostic purposes. The specific activities of these labeled products highlight the importance of carbamates in pharmaceutical research, offering pathways to study drug metabolism, distribution, and interaction at the molecular level (Hsi, 1973).
Heteroleptic Phosphorescent Complexes for Organic Light-Emitting Devices
The design and characterization of heteroleptic phosphorescent complexes, incorporating carbene-based ligands, for use in organic light-emitting devices (OLEDs) showcase the potential of carbamates and related compounds in developing advanced materials for electronics and photonics. These complexes exhibit significant improvements in optoelectronic characteristics, including pure red phosphorescent emission, high photoluminescence quantum yields, and short excited-state lifetimes, paving the way for their application in high-efficiency OLEDs (Li et al., 2017).
特性
IUPAC Name |
[3-[(2-chloro-6-fluorobenzoyl)amino]cyclohexyl] N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClFN2O3/c21-16-10-5-11-17(22)18(16)19(25)23-14-8-4-9-15(12-14)27-20(26)24-13-6-2-1-3-7-13/h1-3,5-7,10-11,14-15H,4,8-9,12H2,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCQQOPZAJTTKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{3-[3-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl}-3,3-dimethylazetidin-2-one](/img/structure/B2940645.png)
![Cyclohexylethyl[(2,3,4,5-tetramethylphenyl)sulfonyl]amine](/img/structure/B2940646.png)
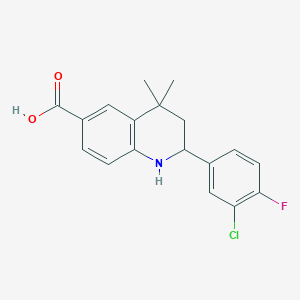
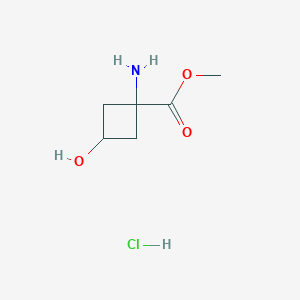

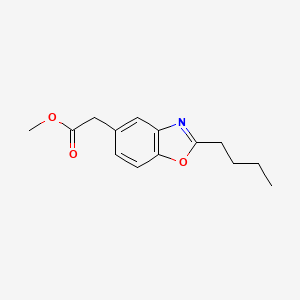
![N-(2-methoxy-5-methylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2940652.png)
![N-(2,6-dimethylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2940654.png)

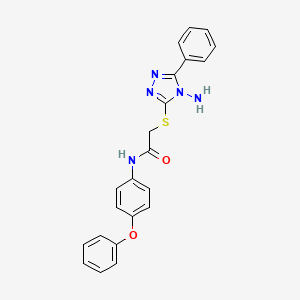
![N'-[2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B2940658.png)
![(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2940659.png)
![N-[4-(2-Methoxyphenoxy)phenylsulfonyl]-DL-phenylalanine](/img/structure/B2940662.png)